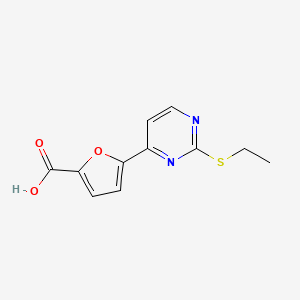
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyrimidine ring.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an appropriate catalyst.
Coupling of the Pyrimidine and Furan Rings: The final step involves coupling the pyrimidine and furan rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the furan and pyrimidine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of the ethylthio group and the heterocyclic rings allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its molecular targets. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
5-(2-(Methylthio)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group.
5-(2-(Ethylamino)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with an ethylamino group instead of an ethylthio group.
5-(2-(Ethylthio)pyrimidin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings with the ethylthio group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC名 |
5-(2-ethylsulfanylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-2-17-11-12-6-5-7(13-11)8-3-4-9(16-8)10(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChIキー |
MUIGKHWJUVNKJL-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)



![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
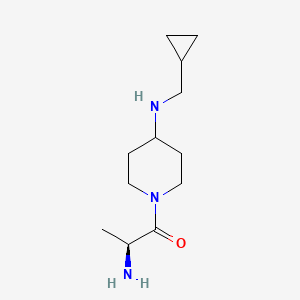
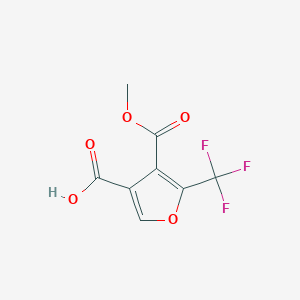

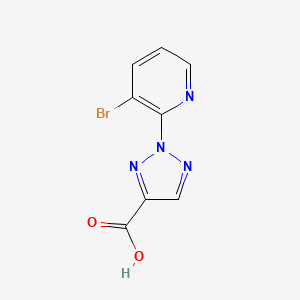
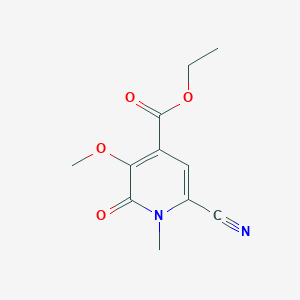
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)
